Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy and methyl-substituted butyl chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of appropriate alcohols with phosphonic acid derivatives. One common method includes the reaction of 1-hydroxy-3-methylbutanol with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or chromatography is also common to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-oxo-3-methylbutyl phosphonate.
Reduction: Formation of dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphine.
Substitution: Formation of dipropan-2-yl (1-chloro-3-methylbutyl)phosphonate.
Scientific Research Applications
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl tartrate: Used in asymmetric synthesis as a chiral ligand.
Dipropan-2-yl (4-bromobutyl)phosphonate: Similar structure but with a bromine atom, used in different chemical reactions.
Uniqueness
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
89865-30-5 |
---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H25O4P/c1-8(2)7-11(12)16(13,14-9(3)4)15-10(5)6/h8-12H,7H2,1-6H3 |
InChI Key |
KONSNJDPQHOQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(O)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.